molecular formula C11H10BrN3O2 B1483645 4-bromo-1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2098044-45-0

4-bromo-1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1483645
CAS RN: 2098044-45-0
M. Wt: 296.12 g/mol
InChI Key: KJDZHINFAZPTEO-UHFFFAOYSA-N
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Description

4-bromo-1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid (4-BE-PP) is an important organic compound that has many applications in the scientific community. It is used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Characterization

  • 4-Bromo-1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is used as an intermediate in the synthesis of various chemical compounds. For instance, it plays a crucial role in the preparation of chlorantraniliprole, a new insecticide. The synthesis process involves multiple steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis. The synthesis method has been optimized for improved yield and purity, making it significant for industrial applications (Niu Wen-bo, 2011).

Heterocyclic Compound Formation

  • This compound is integral to the formation of various heterocyclic compounds. The process involves condensation reactions with pyrazole-5-amine derivatives and activated carbonyl groups, leading to the production of N-fused heterocycle products. Such chemical processes are critical for developing new chemical entities with potential applications in various fields, including pharmaceuticals (Aseyeh Ghaedi et al., 2015).

Antiviral and Biological Activities

  • Derivatives of 4-bromo-1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid have been synthesized and tested for their antiviral activities. Compounds derived from it have exhibited inhibitory effects against viruses like Herpes simplex and Mayaro virus. Such findings underscore its potential in developing antiviral agents (A. Bernardino et al., 2007).

Insecticidal and Fungicidal Properties

  • The derivatives of this compound have shown insecticidal and fungicidal activities in preliminary bioassay tests. Certain synthesized compounds have demonstrated high mortality rates against specific pests, indicating their potential as new insecticidal and fungicidal agents (Yan Zhang et al., 2019).

Involvement in Complex Synthesis Processes

  • This chemical is also employed in the synthesis of complex organic compounds like amide compounds and polyheterocyclic ring systems. Its role in these syntheses contributes to the development of novel compounds with diverse structural and functional properties (Yang Yun-shang, 2011); (E. Abdel‐Latif et al., 2019).

Optical and Spectroscopic Applications

  • Novel derivatives synthesized from this compound have been studied for their fluorescence spectral characteristics. The absorption and emission properties of these compounds make them suitable for applications in spectroscopy and materials science (Yan-qing Ge et al., 2014).

properties

IUPAC Name

4-bromo-2-ethyl-5-pyridin-4-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-2-15-10(11(16)17)8(12)9(14-15)7-3-5-13-6-4-7/h3-6H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDZHINFAZPTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C2=CC=NC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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